Spiro[3.3]heptan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3.3]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-6-4-7(5-6)2-1-3-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAIWGRQECAIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30152-57-9 | |
| Record name | spiro[3.3]heptan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Core Scientific Details of Spiro 3.3 Heptan 2 One
The fundamental properties of Spiro[3.3]heptan-2-one are summarized below.
Table 1: Physicochemical Properties of this compound An interactive data table with key properties of the compound.
| Property | Value | Source(s) |
| CAS Number | 30152-57-9 | sigmaaldrich.com |
| Molecular Formula | C₇H₁₀O | chemicalbook.com |
| Molecular Weight | 110.156 g/mol | fluorochem.co.uk |
| IUPAC Name | This compound | sigmaaldrich.com |
| InChI Key | AOAIWGRQECAIKB-UHFFFAOYSA-N | sigmaaldrich.comchemicalbook.com |
| Appearance | Liquid | fluorochem.co.uk |
| Relative Density | 1.05 | fluorochem.co.uk |
Table 2: Spectroscopic Data Reference for this compound This table indicates the availability of various spectroscopic data for the compound, which are crucial for its identification and structural elucidation.
| Spectrum Type | Availability | Source(s) |
| ¹H NMR | Available | chemicalbook.com |
| ¹³C NMR | Available | chemicalbook.com |
| IR | Available | chemicalbook.com |
| Mass Spectrometry (MS) | Available | chemicalbook.com |
| Raman | Available | chemicalbook.com |
Synthesis and Methodologies
The synthesis of spiro[3.3]heptan-2-one and its derivatives can be achieved through various organic reactions. One established method involves a [2+2] cycloaddition between a ketene (B1206846) and an alkene. diva-portal.org For instance, dichloroketene (B1203229), which can be generated in situ from dichloroacetyl chloride or trichloroacetyl chloride, reacts with an appropriate olefin to form the spiro[3.3]heptane skeleton. diva-portal.org
Another innovative approach for creating the highly strained spiro[3.3]heptan-1-one motif is through a strain-relocating semipinacol rearrangement. nih.gov This process involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.gov The intermediate formed, a 1-bicyclobutylcyclopropanol, undergoes rearrangement in the presence of acid to yield the substituted spiro[3.3]heptan-1-one. nih.gov This method is noted for being fully regio- and stereospecific when starting from a substituted cyclopropanone (B1606653) equivalent. nih.gov
Spectroscopic and Computational Analysis of Spiro 3.3 Heptan 2 One Systems
Advanced Spectroscopic Characterization Techniques
A variety of sophisticated spectroscopic methods are employed to elucidate the precise structure and properties of Spiro[3.3]heptan-2-one and its derivatives.
High-Resolution NMR Spectroscopy (¹H, ¹³C)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule, confirming its distinct spirocyclic framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays signals corresponding to the different sets of hydrogen atoms in the molecule. The chemical shifts are influenced by the rigid, puckered conformation of the cyclobutane (B1203170) rings.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the chemical shifts of the carbon atoms. The carbonyl carbon (C=O) typically appears as a downfield signal, characteristic of ketones. The spiro carbon, being a quaternary center, also has a distinctive chemical shift. For the related compound, 6-oxo-spiro[3.3]heptane-2-carboxylic acid, distinct signals are observed for the carbonyl carbon and the other carbon atoms in the rings. chemicalbook.com In more complex systems, such as hyperbranched copolymers incorporating a spiro[3.3]heptane-2,6-dispirofluorene core, ¹³C NMR is instrumental in confirming the structure, with a multitude of signals corresponding to the aromatic and aliphatic carbons. psu.edu
Below is a table summarizing typical NMR data for this compound derivatives.
| Compound | Nucleus | Chemical Shift (ppm) |
| This compound | ¹H | Varies |
| This compound | ¹³C | Varies |
| 6-oxo-spiro[3.3]heptane-2-carboxylic acid | ¹H | Varies |
| 6-oxo-spiro[3.3]heptane-2-carboxylic acid | ¹³C | Varies |
| Hyperbranched fluorene-alt-carbazole copolymer | ¹H | 7.98–7.48 (ArH), 6.93–6.78 (ArH), 3.39–3.02 (CH₂), 2.21–1.75 (C-CH₂), 1.22–0.88 (CH₂), 0.86–0.45 (CH₃) |
| Hyperbranched fluorene-alt-carbazole copolymer | ¹³C | 142.58, 131.83, 126.24, 126.03, 114.81, 113.52, 50.46, 42.22, 33.86, 31.67, 27.27, 25.94, 16.95, 13.80 |
Infrared and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups within a molecule. For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically found in the region of 1700-1750 cm⁻¹. The exact position of this band can be influenced by the ring strain of the cyclobutanone.
Mass Spectrometry (MS) for Molecular Structure Elucidation
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound. bldpharm.com High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. nih.gov
The fragmentation patterns observed in the mass spectrum provide valuable structural information. Under electron ionization (EI), spiro compounds can exhibit characteristic fragmentation pathways. aip.org For this compound, the molecular ion peak (M⁺·) would be expected, followed by fragmentation patterns that may involve cleavage of the cyclobutane rings. For example, in related oxa-spiro-alkanes, cleavage of the spiro-carbon bonds is a favorable process. aip.org
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates
Electron Spin Resonance (ESR) spectroscopy is a specialized technique used to detect and characterize species with unpaired electrons, such as free radicals. nih.gov In the context of this compound systems, ESR would be particularly relevant for studying reaction mechanisms that involve radical intermediates.
For instance, studies on the related spiro[3.3]heptane have shown that hydrogen abstraction can lead to the formation of spiro[3.3]heptan-2-yl and spiro[3.3]heptan-3-yl radicals, which were observed and characterized by ESR spectroscopy. researchgate.netrsc.org The ESR parameters of these radicals indicated they are structurally similar to cyclobutyl radicals. rsc.org The spiro[3.3]heptan-2-yl radical was also found to rearrange at higher temperatures. rsc.org This demonstrates the utility of ESR in understanding the reactivity and potential rearrangement pathways of radical species derived from the spiro[3.3]heptane framework. researchgate.netrsc.org
Theoretical and Computational Chemistry
Computational methods provide deep insights into the molecular properties of this compound, complementing experimental data.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on density functional theory (DFT), are employed to investigate the electronic structure, molecular orbitals, and reactivity of this compound and its derivatives. These calculations can predict geometries, energies, and spectroscopic properties. acs.orgresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational behavior of spiro[3.3]heptane systems. These simulations reveal that the spiro[3.3]heptane core imposes significant rigidity and restricts rotational freedom. This inherent structural constraint is a defining characteristic of the scaffold. In derivatives of spiro[3.3]heptane, most conformational flexibility arises from the rotation of substituent groups attached to the core, while the bicyclic system itself remains largely inflexible. smolecule.com
The rigidity of the spiro[3.3]heptane framework forces substituents into specific spatial arrangements defined by non-coplanar exit vectors. smolecule.com This three-dimensional positioning is a key feature that distinguishes it from more flexible or planar cyclic systems. smolecule.com Computational studies on related intermediates, such as spiro[3.3]hept-1-ylidene, have predicted the existence of at least four distinct geometric conformations. acs.org These conformers, which differ in the pucker of the cyclobutylidene rings, have a direct bearing on transition-state selection and, consequently, the reactivity and product selectivity of the molecule. acs.org For substituted systems like benzyl (B1604629) N-(7-oxospiro[3.3]heptan-2-yl)carbamate, MD simulations show that the rigid core limits conformational sampling, with the primary movements being rotation around the benzyl ester linkage. smolecule.com
Prediction of Spectroscopic Parameters
Computational chemistry provides methods for the theoretical prediction of spectroscopic parameters, which can then be validated against experimental data. For this compound, quantum mechanical calculations can be employed to predict key spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) absorption frequencies. Discrepancies that may arise between predicted and experimental values often stem from the molecule's conformational flexibility, which can be challenging to model perfectly.
While detailed computational predictions for this compound are specific to individual research studies, the goal is to reproduce experimentally observed spectra. The experimental spectroscopic data for this compound provide a benchmark for these computational models. chemicalbook.com
Table 1: Experimental Spectroscopic Data for this compound This table presents known experimental data which computational methods aim to predict.
| Spectrum Type | Data/Peaks |
| ¹H NMR | δ (ppm): 2.80 (t, 2H), 2.22-2.13 (m, 4H), 1.96-1.87 (m, 4H) |
| ¹³C NMR | δ (ppm): 215.3, 62.4, 38.8, 32.8, 14.9 |
| MS | m/z: 110 (M+), 82, 67, 54 |
| IR | cm⁻¹: 2958, 1771 (C=O), 1406, 1238, 1030 |
Source: Adapted from ChemicalBook. chemicalbook.com
Analysis of Ring Strain Energy and its Influence on Reactivity
The spiro[3.3]heptane skeleton is characterized by significant ring strain energy (RSE), a direct consequence of its two fused cyclobutane rings. The anomalous bond angles required to form the four-membered rings lead to this inherent instability. nih.gov Theoretical calculations based on empirical theory suggest the RSE for the spiro[3.3]heptane scaffold is approximately 200 kJ/mol. nih.gov Other analyses have shown that the ring strain in spiro[3.3]heptane does not exceed twice the ring strain of a single cyclobutane ring by more than approximately 3 kcal/mol (about 12.6 kJ/mol). rsc.org
This high strain energy is a critical factor influencing the reactivity of spiro[3.3]heptane derivatives. The molecule's tendency to relieve this strain can drive chemical reactions. For instance, computational studies of the strained carbene intermediate, spiro[3.3]hept-1-ylidene, show that it undergoes competitive smolecule.com-sigmatropic rearrangements. acs.org These reactions, a ring-contraction to form cyclopropylidenecyclobutane (B169175) and a ring-expansion to yield bicyclo[3.2.0]hept-1(5)-ene, are direct consequences of the strained system. acs.org Computational analysis of the transition states and activation energies for these pathways helps to explain the observed product ratios, demonstrating a clear link between the strain, conformational possibilities, and chemical reactivity. acs.org
Bioisosteric Potential Assessment through Computational Modeling
Computational modeling is extensively used to assess the potential of the spiro[3.3]heptane scaffold as a bioisostere, particularly as a three-dimensional, saturated replacement for the phenyl ring in bioactive molecules. nih.govnih.govchemrxiv.org Its appeal lies in its rigid structure, predictable vectorization of substituents, and its ability to improve physicochemical properties like metabolic stability and lipophilicity. rsc.orgresearchgate.net
Computational analysis highlights that the bond angles and distances between key atoms in disubstituted spiro[3.3]heptanes can mimic those of substituted benzenes. nih.gov However, a crucial difference is that the substituents on the spiro[3.3]heptane core have non-coplanar exit vectors, creating a distinct three-dimensional shape compared to the planar benzene (B151609) ring. smolecule.comnih.gov
Modeling is used to compare key drug-like properties. For example, when the meta-phenyl ring in the anticancer drug Sonidegib was computationally and experimentally replaced with a spiro[3.3]heptane core, changes in lipophilicity and metabolic stability were evaluated. chemrxiv.org While the experimental lipophilicity (logD) was not significantly altered, the calculated lipophilicity (clogP) decreased, and the metabolic stability was reduced in the spiro-analogs. chemrxiv.org These assessments are vital for guiding the design of new patent-free drug analogs with potentially improved properties. chemrxiv.org
Table 2: Computationally and Experimentally Assessed Properties of Sonidegib and its Spiro[3.3]heptane Analogs
| Compound | clogP (Calculated) | logD (Experimental, pH 7.4) | Metabolic Stability (CLint, μL min⁻¹ mg⁻¹) |
| Sonidegib (phenyl-containing) | 6.8 | ≥ 3.5 | 18 |
| trans-76 (spiro-analog) | 6.0 | ≥ 3.5 | 36 |
| cis-76 (spiro-analog) | 6.0 | ≥ 3.5 | 156 |
Source: Adapted from Prysiazhniuk et al. chemrxiv.org
Reaction Mechanisms and Reactivity of Spiro 3.3 Heptan 2 One
Mechanistic Studies of Spiro[3.3]heptan-2-one Forming Reactions
The formation of the this compound core is often achieved through cycloaddition reactions. A common method involves the [2+2] cycloaddition between a ketene (B1206846) or ketene equivalent and an alkene. For instance, dichloroketene (B1203229), generated in situ from trichloroacetyl chloride and activated zinc, can react with methylenecyclobutane (B73084) to yield a dichlorinated spiro[3.3]heptanone derivative. diva-portal.org The mechanism of dichloroketene generation can proceed via dehydrohalogenation of dichloroacetyl chloride with triethylamine (B128534) or dehalogenation of trichloroacetyl chloride using a zinc-copper couple. diva-portal.org
Another significant approach involves the reaction of keteneiminium salts with alkenes. chemrxiv.org For example, the thermal reaction of the N,N-dimethylamide of cyclobutane (B1203170) carboxylic acid with various alkenes in the presence of triflic anhydride (B1165640) and collidine, followed by hydrolysis of the resulting vinamidinium salts, efficiently produces spiro[3.3]heptan-2-ones. chemrxiv.org
A novel method for synthesizing spiro[3.3]heptan-1-ones involves a strain-relocating semipinacol rearrangement. nih.govresearchgate.netnih.gov This process begins with the nucleophilic addition of a metallated bicyclobutane to a cyclopropanone (B1606653) equivalent. nih.govresearchgate.net The resulting 1-bicyclobutylcyclopropanol intermediate then undergoes a rearrangement in the presence of an acid, such as MsOH or AlCl₃, to form the spiro[3.3]heptan-1-one. nih.govresearchgate.netnih.gov The proposed mechanism involves the initial protonation of the bicyclobutyl moiety, leading to a smolecule.comresearchgate.net-rearrangement of the resulting cyclopropylcarbinyl cation. nih.govresearchgate.netnih.gov
Transformations Involving the Ketone Moiety
The ketone group in this compound is a versatile functional handle for a variety of chemical transformations. google.com
The carbonyl group of this compound readily undergoes nucleophilic addition. google.com For example, it can react with various nucleophiles to produce alcohols and other derivatives. smolecule.com
Reduction of the ketone is a common transformation. Standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be employed to convert the ketone to the corresponding alcohol. smolecule.com For instance, the reduction of a substituted this compound with LiAlH₄ has been used to produce the corresponding alcohol. chemrxiv.org The Wolff-Kishner reduction has also been successfully applied to remove the ketone functionality entirely, converting a substituted this compound to the corresponding spiro[3.3]heptane. chemrxiv.org
This compound can participate in condensation reactions with various nucleophiles. google.com A notable example is the Knoevenagel condensation, which involves the reaction of the ketone with an active methylene (B1212753) compound, followed by dehydration to form a new carbon-carbon double bond. researchgate.net This reaction provides a pathway to more complex conjugated molecules. researchgate.net The compound can also react with amines to form imines. smolecule.com Another important condensation reaction is the reaction with phosphorylides in a Wittig-type reaction to form olefins. google.com
Rearrangement Processes of this compound and its Intermediates
The strained spirocyclic system of this compound and its derivatives makes them susceptible to various rearrangement reactions, often driven by the release of ring strain.
Spiro[3.3]hept-1-ylidene, a carbene intermediate generated from the corresponding p-tosylhydrazone sodium salt, undergoes competing smolecule.comresearchgate.net-sigmatropic rearrangements. nih.govacs.orgresearchgate.net These rearrangements involve 1,2-carbon atom shifts. Computational studies have shown that the carbene can exist in distinct puckered and flatter conformations, which influences the transition state and product selectivity. nih.govacs.org
The rearrangement of spiro[3.3]hept-1-ylidene leads to both ring contraction and ring expansion products. nih.govacs.orgresearchgate.net
Ring Contraction: A 1,2-shift leads to the formation of cyclopropylidenecyclobutane (B169175). This pathway is generally favored over ring expansion. nih.govacs.orgresearchgate.net
Ring Expansion: A competing 1,2-shift results in the formation of bicyclo[3.2.0]hept-1(5)-ene. nih.govacs.orgresearchgate.net
These primary rearrangement products can undergo further reactions. For example, chemically activated bicyclo[3.2.0]hept-1(5)-ene can rearrange to 1,2-dimethylenecyclopentane via electrocyclic ring-opening. nih.govacs.orgresearchgate.net
Rearrangement of Spiro[3.3]heptylmethyl Radicals
The study of spiro[3.3]heptylmethyl radicals provides insight into the reactivity and stability of this strained ring system. These radicals are typically generated through methods such as the photochemical reaction of spiro[3.3]heptane with bromine-containing reagents. Research utilizing electron spin resonance (ESR) spectroscopy has been pivotal in monitoring the subsequent rearrangements of these reactive intermediates.
When spiro[3.3]heptylmethyl radicals are generated from the corresponding bromo compound, they undergo a characteristic rearrangement. This process involves a β-scission event, leading to the formation of 1-allylcyclobutylmethyl radicals. researchgate.netdntb.gov.ua This rearrangement is driven by the release of ring strain. Further indirect evidence suggests that the 1-allylcyclobutylmethyl radical can undergo an additional rearrangement to form 4-methylenehept-6-enyl radicals. researchgate.netdntb.gov.ua
The activation energy for the β-scission in spiro[3.3]heptylmethyl radicals has been a subject of study to understand the energetics of the ring system. It has been determined that the ring strain in spiro[3.3]heptane is not more than approximately 3 kcal mol⁻¹ greater than twice the ring strain found in cyclobutane.
In related studies, radicals can be formed directly on the spiro[3.3]heptane skeleton. For instance, hydrogen abstraction from spiro[3.3]heptane results in both spiro[3.3]heptan-2-yl and spiro[3.3]heptan-3-yl radicals at roughly equal rates. researchgate.netdntb.gov.ua The spiro[3.3]heptan-2-yl radical exhibits its own unique rearrangement pathway. At temperatures above approximately 290 K, it rearranges to the cyclobutenylpropyl radical, indicating that ring-opening pathways are accessible under thermal conditions. researchgate.netdntb.gov.uaambeed.com
| Initial Radical | Generation Method | Rearrangement Product(s) | Observation Method |
|---|---|---|---|
| Spiro[3.3]heptylmethyl radical | Photochemical reaction with bromo compound | 1-Allylcyclobutylmethyl radical, 4-Methylenehept-6-enyl radical (inferred) | ESR Spectroscopy |
| Spiro[3.3]heptan-2-yl radical | Hydrogen abstraction from spiro[3.3]heptane | Cyclobutenylpropyl radical | ESR Spectroscopy |
Catalytic Reactions of Spiro[3.3]heptane Derivatives
Catalytic transformations of spiro[3.3]heptane derivatives, particularly those involving transition metals, offer powerful methods for skeletal reorganization and functionalization. These reactions leverage the inherent strain of the spirocyclic system to drive unique chemical processes.
Rhodium(I)-Catalyzed Skeletal Reorganization
Rhodium(I) catalysts have been shown to effectively mediate the skeletal reorganization of benzofused spiro[3.3]heptane derivatives. This reaction provides a pathway to synthesize substituted naphthalenes from the strained spirocyclic precursors. The specific outcome of the reaction depends on the nature of the substituent on the spiro[3.3]heptane ring.
For instance, the reaction of benzofused spiro[3.3]heptan-2-ols with a rhodium(I) catalyst proceeds through two consecutive β-carbon elimination processes. This sequence of bond cleavages results in the expansion of the ring system and aromatization to yield a naphthalene (B1677914) core. Similarly, benzofused 2-(2-pyridylmethylene)spiro[3.3]heptanes undergo a skeletal reorganization initiated by the rhodium(I) catalyst. The proposed mechanism for this transformation involves a sequential oxidative addition of a C-C bond to the metal center, followed by β-carbon elimination.
| Substrate Type | Catalyst System (Example) | Proposed Mechanism | Product Type |
|---|---|---|---|
| Benzofused spiro[3.3]heptan-2-ols | Rh(I) complex | Two consecutive β-carbon eliminations | Substituted Naphthalenes |
| Benzofused 2-(2-pyridylmethylene)spiro[3.3]heptanes | Rh(I) complex | Sequential C–C bond oxidative addition and β-carbon elimination | Substituted Naphthalenes |
Transition Metal-Mediated Functionalizations
Beyond rhodium, other transition metals are utilized to functionalize the spiro[3.3]heptane framework, often by acting on or creating a double bond within the system.
Palladium catalysts are employed in hydrogenation reactions of spiro[3.3]heptane derivatives. For example, an alkene precursor can be hydrogenated using palladium on carbon (Pd/C) to yield the saturated spiro[3.3]heptane ring system. google.com In a different application, palladium(0)-catalyzed cascade reactions, such as a carbonylative-Heck reaction, have been used on related systems to build complex spiro-fused cyclopentanones, demonstrating the utility of palladium in intricate bond-forming sequences initiated from radical precursors. nih.gov
Nickel-catalyzed reactions have also emerged for the modification of spiro[3.3]heptane-related structures. These include cross-coupling reactions where a spiro[3.3]heptane derivative containing a boronic acid pinacol (B44631) ester (Bpin) or a trifluoroborate salt (BF3K) is coupled with a pyridyl bromide under nickel/photoredox catalysis conditions. rsc.org Furthermore, nickel catalysis has been applied to achieve the cyclopropanation of alkenes, a reaction type that could be conceptually applied to functionalize a spiro[3.3]heptene derivative. researchgate.net
The general principle of using transition metals to promote the migration of double bonds is also applicable to the spiro[3.3]heptane system, offering a way to reposition functionality around the core structure. mdpi.com
Applications of Spiro 3.3 Heptan 2 One in Advanced Chemical Sciences
Medicinal Chemistry and Drug Discovery
The rigid, three-dimensional structure of spiro[3.3]heptane-based scaffolds has garnered significant attention in medicinal chemistry. This unique topology offers a compelling alternative to the flat, aromatic rings frequently found in drug molecules, providing a pathway to escape "flatland" and explore new chemical space. The incorporation of these spirocyclic motifs can lead to improved physicochemical properties, enhanced target selectivity, and the development of novel intellectual property.
Spiro[3.3]heptane as a 3D-Shaped Scaffold in Drug Design
The spiro[3.3]heptane core is increasingly utilized as a three-dimensional (3D) scaffold in modern drug design. Its inherent rigidity and well-defined exit vectors allow for precise spatial orientation of substituents, which can enhance binding affinity and selectivity for biological targets. researchgate.netresearchgate.net This move away from traditional flat aromatic structures towards more Fsp3-rich molecules is a key strategy for improving clinical success rates by optimizing compound properties. chemrxiv.org Spiro[3.3]heptane and its derivatives are recognized as valuable building blocks in drug discovery for creating conformationally restricted analogues of known bioactive molecules. acs.orgresearchgate.net The development of strained spiro-heterocycles, particularly those based on the spiro[3.3]heptane framework, has been a focus of intense research, with some derivatives being incorporated into drug candidates currently in clinical trials. researchgate.netresearchgate.netresearchgate.net
Bioisosteric Replacement Strategies with Spiro[3.3]heptane
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The spiro[3.3]heptane scaffold has emerged as a versatile bioisostere for several common rings found in pharmaceuticals.
The spiro[3.3]heptane core has been successfully employed as a saturated, non-collinear bioisostere for mono-, meta-, and para-substituted benzene (B151609) rings. chemrxiv.orgnih.govenamine.net Unlike other saturated bioisosteres of para-substituted benzene that maintain collinear exit vectors, spiro[3.3]heptane offers non-coplanar exit vectors, providing a different spatial arrangement of substituents. chemrxiv.orgnih.gov This unique feature has been exploited to create novel, patent-free analogues of existing drugs with retained or improved biological activity. chemrxiv.orgnih.govenamine.net
For instance, the central phenyl ring in various bioactive compounds has been replaced with the spiro[3.3]heptane scaffold. Notable examples include the anticancer drugs Sonidegib and Vorinostat, and the local anesthetic Benzocaine. nih.govenamine.netenamine.net In these cases, the spiro[3.3]heptane moiety successfully mimicked the function of the original benzene ring, leading to saturated analogues with high potency in biological assays. nih.govenamine.net
Table 1: Examples of Spiro[3.3]heptane as a Benzene Bioisostere
| Original Drug | Original Ring | Spiro[3.3]heptane Analogue | Biological Activity |
|---|---|---|---|
| Sonidegib | meta-substituted benzene | Saturated analogue with spiro[3.3]heptane core | High potency in biological assays nih.govenamine.net |
| Vorinostat | Phenyl ring | Saturated analogue with spiro[3.3]heptane core | High potency in biological assays nih.govenamine.net |
| Benzocaine | para-substituted benzene | Saturated analogue with spiro[3.3]heptane core | High potency in biological assays nih.govenamine.net |
Nitrogen-containing spiro[3.3]heptane derivatives, such as aza-spiro[3.3]heptanes, have been developed as effective bioisosteres for piperidine (B6355638) and piperazine, which are among the most common heterocyclic rings in approved drugs. rsc.org The rigid spirocyclic framework offers a conformationally restricted alternative to the more flexible six-membered rings.
1-Azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane have been synthesized and validated as piperidine bioisosteres. nih.govscienceopen.comresearchgate.net For example, the incorporation of a 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine in place of the piperidine fragment resulted in a new, patent-free analogue with high activity. nih.govscienceopen.com Similarly, 1-oxa-2,6-diazaspiro[3.3]heptane has been proposed as a potential bioisostere for piperazine. researchgate.net
Table 2: Examples of Aza-Spiro[3.3]heptane as Bioisosteres
| Original Heterocycle | Spiro[3.3]heptane Bioisostere | Example Application | Outcome |
|---|---|---|---|
| Piperidine | 1-Azaspiro[3.3]heptane | Replacement of piperidine in Bupivacaine | New patent-free analogue with high activity nih.govscienceopen.com |
| Piperidine | 2-Azaspiro[3.3]heptane | General bioisosteric replacement | Mimics piperidine in bioactive compounds researchgate.net |
| Piperazine | 1-Oxa-2,6-diazaspiro[3.3]heptane | Potential bioisosteric replacement | Theoretical studies suggest potential as a bioisostere researchgate.net |
Impact on ADME Properties in Lead Optimization
The incorporation of spiro[3.3]heptane scaffolds can significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The increased three-dimensionality and higher fraction of sp3-hybridized carbons can lead to improved solubility, metabolic stability, and other desirable pharmacokinetic characteristics. bohrium.com During the lead optimization phase of drug discovery, the use of bioisosteric replacements like spiro[3.3]heptane is a key strategy to enhance ADME profiles while maintaining or improving potency and selectivity. spirochem.comspirochem.com
Systematic screening of new hits containing these scaffolds can help in identifying compounds with improved ADME properties, providing new chemical matter with freedom to operate. spirochem.com While detailed comparative ADME data for specific spiro[3.3]heptan-2-one derivatives is not extensively available in the public domain, the general principle of using such scaffolds to optimize ADME is a well-established practice in medicinal chemistry. nih.govnih.govepa.gov The replacement of a planar aromatic ring with a saturated spirocyclic system can reduce interactions with metabolic enzymes like cytochrome P450s and may alter plasma protein binding and tissue distribution. nih.gov
Design of Novel Pharmaceutical Agents
This compound and its derivatives are valuable starting materials for the synthesis of novel pharmaceutical agents. google.com Their use as building blocks allows for the construction of a wide variety of substituted spiro[3.3]heptanes. google.com The unique 3D architecture of the spiro[3.3]heptane scaffold provides an opportunity to access new chemical space and design inhibitors with high potency and selectivity. nih.gov
A notable example is the structure-guided design of potent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in the replication of the virus. nih.gov In this work, novel spirocyclic design elements were incorporated to optimize potency by accessing new regions of the enzyme's active site. nih.gov This approach led to the identification of inhibitors with nanomolar potency and a high safety index. The use of spirocycles in drug design offers advantages such as reduced conformational flexibility and the ability to capture favorable binding interactions. nih.gov
Anticancer Drug Analogs
The spiro[3.3]heptane core has been successfully incorporated into the structures of known anticancer drugs to generate patent-free, saturated analogs with high potency. nih.govchemrxiv.org By replacing phenyl rings, which are common in many drug molecules, with the spiro[3.3]heptane scaffold, researchers can create new chemical entities with distinct three-dimensional shapes. nih.govenamine.net This structural modification can influence a compound's biological activity, selectivity, and pharmacokinetic profile.
Recent studies have demonstrated that the spiro[3.3]heptane moiety can effectively mimic mono-, meta-, and para-substituted phenyl rings in bioactive compounds. chemrxiv.orgenamine.net This has been showcased by its incorporation into FDA-approved anticancer drugs such as Vorinostat and Sonidegib. nih.govchemrxiv.org The resulting saturated analogs have demonstrated significant biological activity in corresponding assays. nih.gov
| Original Drug | Target Ring | Spiro[3.3]heptane Analog | Key Finding |
| Vorinostat | Phenyl ring | A saturated analog incorporating the spiro[3.3]heptane core was synthesized. nih.govresearchgate.net | The analog demonstrated potent activity, validating spiro[3.3]heptane as a bioisostere for the phenyl ring in this context. nih.govchemrxiv.org |
| Sonidegib | meta-substituted benzene ring | Saturated analogs were created by replacing the benzene ring with a spiro[3.3]heptane scaffold. nih.govresearchgate.net | These analogs maintained high potency in biological assays, indicating the spiro[3.3]heptane core can effectively replace the meta-benzene ring. nih.gov |
Enzyme Inhibitors and Receptor Binding Agents
The application of the spiro[3.3]heptane scaffold extends to the development of enzyme inhibitors and receptor binding agents. Given that many such therapeutic agents contain aromatic rings for crucial binding interactions, replacing these with a spiro[3.3]heptane bioisostere offers a pathway to novel inhibitors.
For instance, Vorinostat is a histone deacetylase (HDAC) inhibitor, and its spiro[3.3]heptane analog also exhibits inhibitory activity, suggesting that the spirocyclic core can effectively orient the necessary functional groups to interact with the enzyme's active site. researchgate.net Similarly, Sonidegib functions by inhibiting the Hedgehog signaling pathway. researchgate.netchemrxiv.org Its spiro[3.3]heptane analogs have also shown potent inhibition of this pathway, confirming the utility of this scaffold in designing receptor binding agents. researchgate.net The rigid nature of the spiro[3.3]heptane framework can lead to enhanced target selectivity and improved drug-like properties. researchgate.net
| Target Class | Example Drug/Analog | Mechanism/Target |
| Enzyme Inhibitor | Vorinostat analog | Histone Deacetylase (HDAC) Inhibition researchgate.net |
| Receptor Binding Agent | Sonidegib analog | Hedgehog Signaling Pathway Inhibition researchgate.netchemrxiv.org |
Antiviral Agents
The therapeutic potential of spiro[3.3]heptane derivatives is also being explored in the development of antiviral agents. The unique three-dimensional structure of the spirocyclic core can be leveraged to design molecules that interfere with viral replication processes.
A patent application has been filed for spiro[3.3]heptane derivatives intended for the treatment and prevention of Hepatitis B virus (HBV) infection. wipo.int This indicates active research into the utility of this scaffold for creating new antiviral therapies. While the specific mechanisms of action are often proprietary, the core concept involves designing the spiro[3.3]heptane derivative to bind to and inhibit key viral proteins or enzymes essential for the virus's life cycle.
Materials Science and Advanced Materials
Beyond its applications in medicine, the this compound scaffold is a valuable component in the design of advanced materials, contributing unique structural and physical properties.
Components for Nematic Liquid Crystal Mixtures
Derivatives of this compound are being investigated as novel components for nematic liquid crystal mixtures. google.com Nematic liquid crystals are typically composed of rod-shaped molecules that align in a preferred direction. The introduction of spiro[3.3]heptane-based compounds can influence the physical properties of the liquid crystal mixture, such as its clearing point, viscosity, and dielectric anisotropy. The rigid and non-planar structure of the spiro[3.3]heptane core can disrupt or modify the packing of the rod-like molecules, leading to new and potentially useful material properties for display technologies and other optical applications. google.com
Ligands in Metal-Organic Frameworks (MOFs)
While direct examples of this compound as a ligand in Metal-Organic Frameworks (MOFs) are not yet prevalent in the literature, its derivatives, particularly those functionalized with coordinating groups like carboxylic acids, represent a promising area of research. MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The structure and properties of a MOF are highly dependent on the geometry and functionality of the organic ligand.
The synthesis of spiro[3.3]heptane derivatives bearing carboxylic acid groups has been reported. chemrxiv.org These di- or poly-functionalized spiro[3.3]heptanes could serve as rigid, three-dimensional linkers for the construction of novel MOFs. The defined, non-linear geometry of such ligands could lead to MOFs with complex and unique network topologies, high porosity, and specific functionalities, making them suitable for applications in gas storage, separation, and catalysis. researchgate.netbham.ac.uk
Synthesis of Optically Active Polyamides
Optically active derivatives of spiro[3.3]heptane are valuable monomers for the synthesis of advanced polymers. Specifically, optically active spiro[3.3]heptane-2,6-dicarboxylic acid has been used to prepare optically active polyamides. capes.gov.br These polymers derive their chirality from the spirocyclic monomer, which can influence their secondary structure and macroscopic properties. Such optically active polyamides are of interest for applications in chiral separations, as specialized membranes, or as materials with unique optical properties. The synthesis involves the polycondensation of the chiral dicarboxylic acid with suitable diamines. capes.gov.br
Energetic Materials and High Ring Strain Applications
The unique structural attributes of the spiro[3.3]heptane framework, characterized by significant ring strain, have positioned it as a scaffold of interest in the field of energetic materials. The inherent strain within the dual cyclobutane (B1203170) rings, joined at a single spirocyclic center, represents a source of potential energy. Ring-strained hydrocarbons are of particular interest in the development of high-energy explosives nih.gov.
The spiro[3.3]heptane motif can contribute a substantial ring strain energy, estimated to be in the range of 200 to 300 kJ/mol nih.gov. This stored energy can be released during decomposition, a desirable characteristic for energetic compounds. The rigid, three-dimensional structure of spiro[3.3]heptane also allows for the precise spatial arrangement of appended explosophoric groups, which can influence the energetic performance and sensitivity of the resulting materials.
While direct synthesis of energetic materials from this compound is a developing area of research, the functional handle provided by the ketone group offers a potential entry point for the introduction of nitro, nitramine, or other energy-rich functionalities. The conversion of the ketone to other functional groups could enable the construction of novel energetic molecules built upon the strained spiro[3.3]heptane core. Furthermore, spiro[3.3]heptane derivatives have been explored as energetic plasticizers, which can enhance the mechanical properties and energy content of propellant formulations nih.govresearchgate.netmdpi.comnih.gov.
Table 1: Estimated Ring Strain Energy of Spiro[3.3]heptane
| Compound | Estimated Ring Strain Energy (kJ/mol) |
| Spiro[3.3]heptane | 200 - 300 nih.gov |
Organic Synthesis and Synthetic Building Blocks
This compound has emerged as a versatile and valuable building block in organic synthesis, providing access to a diverse array of complex molecular structures. Its rigid, three-dimensional scaffold and the presence of a reactive ketone functionality make it an attractive starting material for the construction of novel compounds with potential applications in medicinal chemistry and materials science. The spiro[3.3]heptane framework is noted for its ability to impart well-defined shape to molecules google.com.
Construction of Substituted Spiro[3.3]heptanes
This compound serves as an excellent precursor for the synthesis of a wide variety of substituted spiro[3.3]heptanes google.com. The carbonyl group of the ketone is amenable to a range of chemical transformations, allowing for the introduction of diverse functional groups and substituents onto the spirocyclic core.
Nucleophilic addition reactions to the carbonyl group are a primary method for derivatization. For instance, the reaction of this compound with organometallic reagents, such as Grignard or organolithium reagents, can introduce new carbon-carbon bonds, leading to tertiary alcohols that can be further elaborated google.com. The ketone can also undergo condensations and other carbonyl-specific reactions.
A significant advantage of using this compound is the ability to introduce substituents at various positions of the spiro[3.3]heptane skeleton. By employing different starting materials in the synthesis of the ketone itself, a range of 6-substituted spiro[3.3]heptan-2-ones can be prepared. These substituted ketones can then be subjected to further chemical modifications at the carbonyl group, providing access to disubstituted spiro[3.3]heptane derivatives google.com. This modular approach allows for the systematic variation of substituents and the exploration of structure-activity relationships in various contexts.
Table 2: Examples of Reactions for the Construction of Substituted Spiro[3.3]heptanes from this compound
| Reagent/Reaction Type | Product Type | Reference |
| Organomagnesium Reagents (e.g., Grignard) | Tertiary Alcohols | google.com |
| Wittig Reagents (Phosphorus Ylides) | Alkenes | google.com |
| Reductive Amination | Amines | chemrxiv.org |
Precursors for Complex Molecular Architectures
The unique conformational constraints and three-dimensional topology of the spiro[3.3]heptane framework make this compound an important precursor for the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. The rigidity of the spiro[3.3]heptane core allows it to serve as a non-classical bioisostere for more common cyclic and aromatic systems, offering a means to fine-tune the physicochemical and pharmacological properties of bioactive molecules chemrxiv.orgresearchgate.netchemrxiv.org.
For example, derivatives of spiro[3.3]heptane have been utilized in the synthesis of conformationally restricted amino acids, such as analogs of glutamic acid and GABA nih.govnih.gov. These constrained analogs are valuable tools for probing receptor binding sites and for the development of new therapeutic agents with improved selectivity and potency. The synthesis of these complex molecules often involves multi-step sequences where the spiro[3.3]heptane core is constructed and then elaborated through various chemical transformations nih.gov.
The spiro[3.3]heptane scaffold has been incorporated into the structures of FDA-approved drugs, highlighting its utility in the design of complex, biologically active molecules chemrxiv.org. The synthesis of such complex structures can be facilitated by the use of chiral spiro[3.3]heptane building blocks, which can be accessed through asymmetric synthesis or resolution of racemic mixtures rsc.org. This compound, with its potential for enantioselective transformations, represents a key starting point for the synthesis of these chiral precursors.
Table 3: Examples of Complex Molecular Architectures Derived from Spiro[3.3]heptane Precursors
| Class of Molecule | Therapeutic Area/Application | Reference |
| Conformationally Restricted Amino Acid Analogs | Neuroscience, Drug Discovery | nih.govnih.gov |
| Bioisosteres in FDA-Approved Drugs | Oncology, Anesthetics | chemrxiv.org |
| Chiral Spirooxindoles | Anticancer, Antiviral, Antibacterial | mdpi.com |
Future Directions and Emerging Research Avenues
Exploration of Novel Spiro[3.3]heptan-2-one Heterocycles
The rigid, sp³-rich nature of the spiro[3.3]heptane core makes it an attractive starting point for the design of novel heterocyclic compounds. These new molecular entities are sought after as potential bioisosteres for commonly used rings in drug molecules, such as piperidine (B6355638) and piperazine, with the aim of improving physicochemical properties and exploring new intellectual property space. researchgate.netrsc.org The development of strained spiro heterocycles is a key area of focus, as the inclusion of a small, rigid ring system can enhance drug-likeness and target selectivity. researchgate.net
Future research will likely concentrate on the synthesis and evaluation of a diverse array of spiro[3.3]heptane-based heterocycles. The introduction of one or more heteroatoms (e.g., nitrogen, oxygen, sulfur) into the spirocyclic framework can significantly influence properties such as solubility, basicity, and metabolic stability. rsc.org Examples of such emerging heterocycles include:
| Heterocycle Name | Potential Bioisosteric Replacement | Key Features |
| 2,6-Diazaspiro[3.3]heptane | Piperazine | Improved target selectivity and reduced off-mechanism cytotoxicity observed in analogs of drugs like Olaparib. rsc.org |
| 2-Oxa-6-azaspiro[3.3]heptane | Piperidine | A well-studied bioisostere for the piperidine ring. univ.kiev.ua |
| 1-Oxa-2,6-diazaspiro[3.3]heptane | Piperazine | A novel scaffold with the potential to act as a bioisostere for piperazine. researchgate.netrsc.org |
| 2-Thia-6-azaspiro[3.3]heptane | - | A sulfoximine-containing spirocycle developed for medicinal exploration. rsc.org |
| 1-Azaspiro[3.3]heptane | Piperidine | A new-generation bioisostere of piperidine with similar basicity, solubility, and lipophilicity to its 2-aza isomer. rsc.org |
The synthesis of these novel heterocycles often involves multi-step sequences starting from functionalized cyclobutane (B1203170) derivatives or through the construction of the spirocyclic core incorporating the heteroatoms. rsc.orggoogle.com this compound serves as a key intermediate in accessing a wide variety of substituted spiro[3.3]heptanes, which can then be further elaborated into these heterocyclic systems. google.com
Advanced Catalytic Approaches for Selective Transformations
To fully exploit the potential of this compound and its derivatives, the development of advanced and efficient catalytic methods for their selective transformation is crucial. These methods aim to introduce functional groups with high levels of regio- and stereocontrol, which is essential for the synthesis of complex and biologically active molecules.
One promising avenue is the use of enzyme catalysis . For instance, pig liver esterase has been successfully employed in the asymmetric hydrolysis of a tetrakis(acetoxymethyl)spiro[3.3]heptane, yielding a product with axial chirality and moderate optical purity. rsc.org Similarly, racemic 2,6-disubstituted spiro[3.3]heptane derivatives have been resolved through enantioselective enzyme-catalyzed hydrolysis. rsc.org These enzymatic approaches offer a green and highly selective means of obtaining enantiopure spirocyclic building blocks.
Another area of active research is the application of photocatalysis . Visible light-mediated energy transfer catalysis has been utilized in the synthesis of 2-oxa-1-azabicyclo[3.2.0]heptanes, which are precursors to azaspiro[3.3]heptane derivatives. nih.gov This method allows for the construction of complex, sp³-rich scaffolds under mild reaction conditions, which is particularly advantageous for applications in DNA-encoded library technology. nih.gov
Future research in this domain will likely focus on:
The discovery and engineering of new enzymes with tailored substrate specificities for various this compound derivatives.
The development of novel photocatalytic systems that enable a broader range of transformations on the spiro[3.3]heptane core.
The application of transition-metal catalysis for the site-selective functionalization of C-H bonds within the spirocyclic framework.
Deepening Understanding of Structure-Activity Relationships in Bioisosteric Design
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a cornerstone of modern drug design. The spiro[3.3]heptane scaffold has emerged as a valuable non-classical bioisostere for various aromatic and saturated ring systems. chemrxiv.orgnih.gov A deeper understanding of the structure-activity relationships (SAR) governing these bioisosteric replacements is a critical area for future research.
The spiro[3.3]heptane core has been successfully used to replace phenyl rings in several bioactive compounds, demonstrating that the non-collinear exit vectors of the spirocycle can effectively mimic the spatial arrangement of substituents on an aromatic ring. chemrxiv.orgnih.gov This has been demonstrated in the following examples:
| Original Drug | Substituted Ring | Spiro[3.3]heptane Analog | Outcome |
| Sonidegib | meta-Benzene | Saturated analog | High potency in biological assays. nih.gov |
| Vorinostat | Phenyl | Saturated analog | High potency in biological assays. nih.gov |
| Benzocaine | para-Benzene | Saturated analog | High potency in biological assays. nih.gov |
The replacement of a phenyl ring with a spiro[3.3]heptane moiety can lead to significant improvements in physicochemical properties, such as a decrease in lipophilicity (clogP) and an increase in the fraction of sp³-hybridized carbons (Fsp³), which are often associated with improved drug-like properties. researchgate.net However, the impact on metabolic stability can be complex and isomer-dependent. For example, in the case of Sonidegib analogs, the trans-isomer showed only a moderate reduction in metabolic stability compared to a dramatic reduction for the cis-isomer. chemrxiv.org
Future research will focus on systematically exploring the SAR of spiro[3.3]heptane-based bioisosteres by:
Synthesizing and evaluating a wider range of analogs of known drugs and bioactive compounds.
Utilizing computational modeling and X-ray crystallography to understand the binding interactions of these analogs with their biological targets.
Developing predictive models that can guide the rational design of spiro[3.3]heptane-containing molecules with desired biological activities and pharmacokinetic profiles.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
AI and ML algorithms can be applied in several key areas of spiro[3.3]heptane research:
De Novo Design: Generative AI models can be used to design novel spiro[3.3]heptane-based molecules with specific desired properties, such as high binding affinity for a particular target and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. mit.edu
Property Prediction: Machine learning models can be trained on existing data to predict the physicochemical properties, biological activities, and potential toxicities of new spiro[3.3]heptane derivatives, thereby prioritizing the synthesis of the most promising candidates. astrazeneca.com
Synthesis Planning: AI-powered retrosynthesis tools can help chemists devise the most efficient and cost-effective synthetic routes to complex spiro[3.3]heptane-containing molecules. mit.edu
High-Throughput Screening Analysis: AI can analyze the vast datasets generated from high-throughput screening campaigns to identify hit compounds containing the spiro[3.3]heptane scaffold and to elucidate SAR trends. astrazeneca.com
Q & A
Q. What are the established synthetic routes for Spiro[3.3]heptan-2-one, and what challenges arise during its preparation?
Methodological Answer: this compound is typically synthesized via intramolecular cyclization or acid-catalyzed ring-opening reactions. For example, derivatives like 6,6-difluorospiro[3.3]heptan-2-amine hydrochloride are synthesized using tert-butyl carbamate intermediates under controlled acidic conditions . Key challenges include:
- Steric hindrance : The compact spiro structure complicates functionalization.
- Byproduct formation : Competing pathways (e.g., over-oxidation) require precise temperature and catalyst control.
- Purification : Separation of stereoisomers may necessitate chiral chromatography or recrystallization.
Experimental Design Tip : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to minimize side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to resolve spirojunction-induced diastereotopic splitting. For example, tert-butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate shows distinct proton environments due to restricted rotation .
- X-ray Crystallography : Essential for confirming spirocyclic geometry and stereochemistry.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, particularly for halogenated derivatives (e.g., 6,6-difluoro analogs).
Data Table : Common Characterization Techniques
| Derivative | Technique Used | Key Observation |
|---|---|---|
| 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid | -NMR | Carboxylic carbon at 170–175 ppm |
| Spiro[3.3]heptan-1-one | X-ray | Bond angle distortion at spirocenter |
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in acid-catalyzed transformations?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to identify intermediates. For acid-catalyzed ring-opening, track protonation states using deuterated solvents.
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies. Compare computed IR spectra with experimental data to validate mechanisms .
- Isotopic Labeling : Use -labeled water to trace oxygen incorporation in hydrolysis products.
Q. What computational strategies are recommended for studying the electronic and steric effects of this compound derivatives?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Assess conformational flexibility and steric strain energies.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions in crystalline derivatives .
- Database Mining : Leverage PubChem and ChemSpider to cross-reference experimental vs. computed properties (e.g., dipole moments, HOMO-LUMO gaps) .
Tip : Validate computational models by comparing predicted vs. observed -NMR chemical shifts (RMSD < 0.3 ppm).
Q. How should researchers address contradictory literature data on the reactivity of this compound?
Methodological Answer:
- Systematic Literature Review : Use tools like SciFinder or Reaxys to compile reaction yields, conditions, and characterization data. Prioritize peer-reviewed studies with detailed supplementary information .
- Reproducibility Protocols : Replicate key experiments (e.g., catalytic hydrogenation of 6-phenyl-1,6-dioxathis compound) under standardized conditions .
- Meta-Analysis : Apply statistical tests (e.g., ANOVA) to identify outliers or methodological inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
